molecular formula C24H21ClN2O3S B2617083 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(p-tolyl)acetamide CAS No. 891092-75-4

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(p-tolyl)acetamide

Cat. No. B2617083
CAS RN: 891092-75-4
M. Wt: 452.95
InChI Key: SVMZHMKYAWDMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the aromatic rings could undergo electrophilic aromatic substitution . The sulfonyl group could be replaced by a nucleophile in a nucleophilic substitution reaction .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Research into compounds related to 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(p-tolyl)acetamide focuses on their synthesis and potential medicinal applications. One study highlights the solid-phase synthesis of beta-sultams, which are structurally related sulfonyl beta-lactam analogs. These compounds are considered for generating combinatorial libraries to identify new antibacterial agents. The method allows for the production of beta-sultam libraries, which are crucial for discovering novel antibacterial compounds (Gordeev, Gordon, & Patel, 1997).

Antimicrobial and Antifungal Activities

Further research into sulfonylacetamide derivatives, such as those structurally related to the compound , reveals their potential antimicrobial and antifungal activities. For instance, a study on the synthesis, characterization, and pharmacological evaluation of 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, which include similar sulfonylacetamide structures, showed promising antibacterial and anti-enzymatic potentials, alongside low cytotoxicity. This indicates the potential of these compounds in developing new antimicrobial treatments (Nafeesa et al., 2017).

Urease Inhibition and Density Functional Theory Studies

Sulphonylacetamide derivatives have also been explored for their urease inhibition properties and analyzed through Density Functional Theory (DFT) studies. A study synthesized novel 5-aryl thiophenes bearing sulphonylacetamide groups, demonstrating significant antibacterial activity and promising urease inhibition. This research underscores the potential of sulphonylacetamide derivatives in treating conditions related to urease activity, further highlighting the compound's relevance in scientific research (Noreen et al., 2015).

Antimalarial and COVID-19 Applications

Recent investigations have also explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, revealing their potential in antimalarial activities. One study showed that these compounds could yield various derivatives with antimalarial properties, and some were evaluated for their activity against COVID-19, suggesting a multifaceted application in infectious disease treatment (Fahim & Ismael, 2021).

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-17-10-12-19(13-11-17)26-24(28)15-27-14-23(20-7-3-5-9-22(20)27)31(29,30)16-18-6-2-4-8-21(18)25/h2-14H,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMZHMKYAWDMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.